
3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine
Overview
Description
“3-chloro-N’-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine” is a versatile chemical compound with vast scientific applications. It is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “3-chloro-N’-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-chloro-N’-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine” is characterized by the presence of a fluorine atom and a pyridine in their structure . TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-chloro-N’-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine” include the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . This is followed by the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-N’-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine” are largely determined by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties make it a valuable tool in conducting cutting-edge research across various fields.Scientific Research Applications
Chemical Synthesis and Molecular Modeling
3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine and its derivatives are primarily involved in chemical synthesis and molecular modeling. For instance, certain N-aryl derivatives have been synthesized and demonstrated considerable pharmacological properties in the domain of anti-inflammatory activities. Molecular modeling studies have been used to validate pharmacological data and understand the anti-inflammatory behavior of these compounds (Barsoum, 2011).
Antiprotozoal Activity
Derivatives of 3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine have been studied for their antiprotozoal activities. Notably, certain quaternary 2-phenylimidazo[1,2-a]pyridinum salts, closely related structurally, have shown significant activity against Trypanosoma rhodesiense, suggesting potential applications in managing protozoal infections (Sundberg et al., 1990).
Pharmacological Activity
In pharmacology, compounds related to 3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine have been explored for various activities. For instance, certain piperazine derivatives have shown potent androgen receptor antagonist activities, indicating potential applications in prostate cancer monotherapy (Kinoyama et al., 2006). Another example is the investigation of the antiviral activity of heteroaryl-pyrimidines against human hepatitis B virus, suggesting potential therapeutic applications (Weber et al., 2002).
Antihypertensive and Anticonvulsant Properties
Compounds structurally similar to 3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine have been examined for their antihypertensive and anticonvulsant properties. For instance, KRN4884, a 3-pyridine derivative, demonstrated a long-lasting antihypertensive effect in animal models (Kawahara et al., 1999). Additionally, certain 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives showed notable anticonvulsant activities, offering insights into the design of new therapeutic agents for epilepsy (Wang et al., 2015).
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for “3-chloro-N’-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine” in various scientific applications.
properties
IUPAC Name |
3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4/c9-5-1-4(8(10,11)12)2-15-6(5)7(14)16-3-13/h1-2H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLSXBOSFKTEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=NC#N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



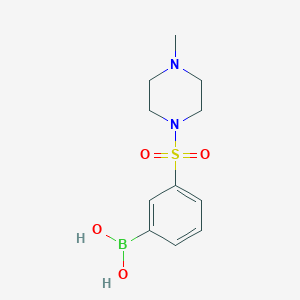
![4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434067.png)
![6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434068.png)
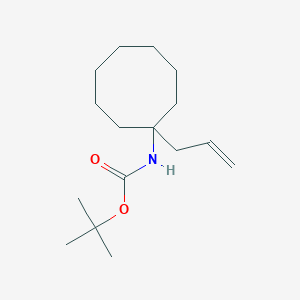
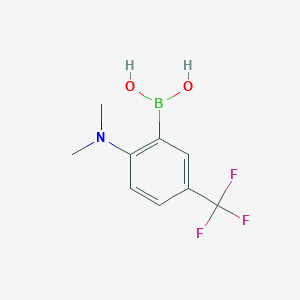
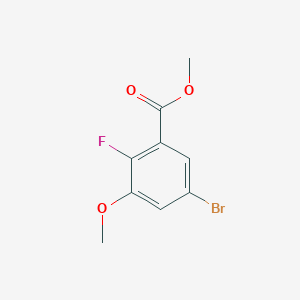
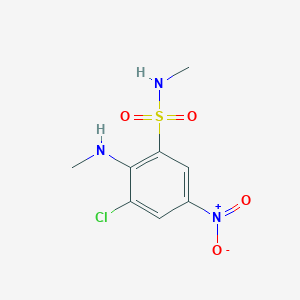
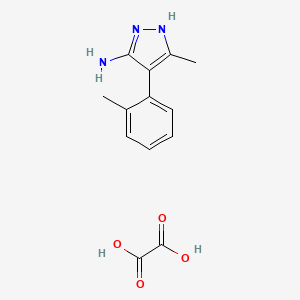
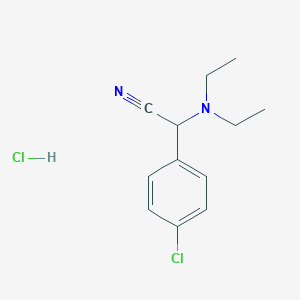
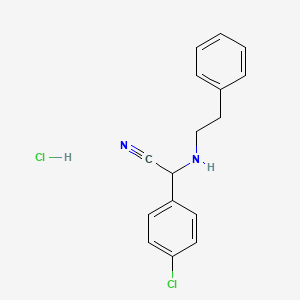

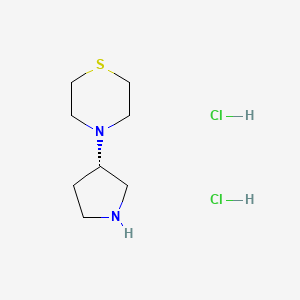
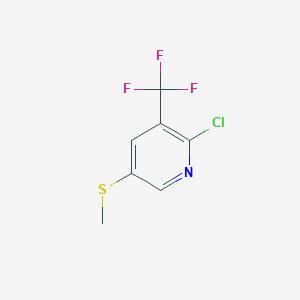
![1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1434085.png)